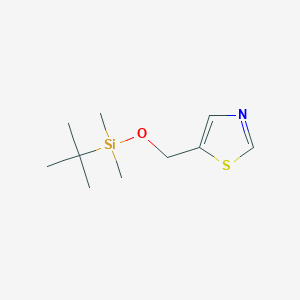

5-((t-Butyldimethylsilyloxy)methyl)thiazole

Description

5-((t-Butyldimethylsilyloxy)methyl)thiazole (CAS: N/A; synonyms: tert-butyl-dimethyl-(1,3-thiazol-5-ylmethoxy)silane) is a thiazole derivative featuring a tert-butyldimethylsilyl (TBDMS) group attached via an oxymethyl linker at the 5-position of the thiazole ring. This compound is of interest in medicinal and synthetic chemistry due to the TBDMS group’s role as a protective moiety for hydroxyl groups, enhancing stability and modulating pharmacokinetic properties. Its structure combines the electron-rich thiazole core with sterically bulky silyl ether functionality, influencing reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl-dimethyl-(1,3-thiazol-5-ylmethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-7-9-6-11-8-13-9/h6,8H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVANJLEHVHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((t-Butyldimethylsilyloxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a t-butyldimethylsilyloxy methylating agent. One common method is the reaction of 2-(methoxymethyl)thiazole with t-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods

Industrial production of 5-((t-Butyldimethylsilyloxy)methyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-((t-Butyldimethylsilyloxy)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-((t-Butyldimethylsilyloxy)methyl)thiazole has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Thiazole derivatives have been studied for their antimicrobial and antifungal properties.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((t-Butyldimethylsilyloxy)methyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. Additionally, the t-butyldimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Structural Analogs with Silyl Modifications

5-Bromo-2-(tert-Butyldimethylsilyl)-4-Methylthiazole (CAS: 1245782-59-5)

- Structure : Features a TBDMS group at the 2-position and bromine at the 5-position, with a methyl group at the 4-position.

- Key Differences: The bromine substituent increases electrophilicity, enabling cross-coupling reactions, while the methyl group enhances steric hindrance.

- Applications : Likely used in Suzuki-Miyaura couplings for drug intermediate synthesis.

S-CE-123 (S-5-((Benzhydrylsulfonyl)methyl)thiazole)

- Structure : A modafinil analog with a benzhydrylsulfonyl group at the 5-position.

- Key Differences : The sulfonyl group confers higher polarity and hydrogen-bonding capacity compared to the TBDMS-oxy group. This structural variation enhances dopamine transporter (DAT) specificity, reducing off-target effects in CNS applications .

Antifungal Thiazole Derivatives

Anticancer Thiazole-Thiosemicarbazone Hybrids

- Compound 9 (IC₅₀ = 14.6 µM vs. MCF-7): Features a hydrazonoethyl-thiazole scaffold. The hydrazone moiety enables metal chelation, promoting apoptosis via ROS generation. In contrast, the TBDMS group in 5-((TBDMS-oxy)methyl)thiazole may hinder interaction with intracellular targets due to its hydrophobicity .

- Compound 4c (IC₅₀ = 3.16 µM vs. HCT-116) : A triazole-thiazole hybrid with fluorophenyl groups. Electron-withdrawing fluorine atoms enhance binding to Bcl-2 family proteins, a mechanism less accessible to silylated thiazoles .

Electronic and Steric Considerations

CFTR Corrector Thiazoles

- 5-Unsubstituted Thiazoles : A para-substituted phenyl ring at position 4 enhances potency (e.g., CFTR correctors for cystic fibrosis). Conversely, methyl or ester groups at position 5 favor meta-substituted phenyl rings. The TBDMS-oxy group’s steric bulk at position 5 may disrupt optimal binding in this context .

Alpha-Ketoheterocycles as Beta-Lactamase Inhibitors

- 5-(Phenylacetylglycyl) Tetrazole (Kᵢ = 0.11 mM): Anionic tetrazoles inhibit class C beta-lactamases via tetrahedral intermediate stabilization. Thiazole derivatives with electron-withdrawing groups (e.g., nitro, cyano) mimic this activity, whereas the TBDMS-oxy group’s electron-donating nature may reduce efficacy .

Data Tables

Table 1: Structural and Functional Comparison of Key Thiazole Derivatives

Table 2: Impact of Substituents on Thiazole Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.